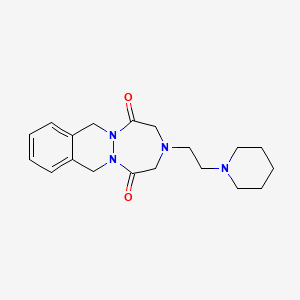

3-(2-Piperidin-1-ylethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione

Description

Key Steps in Crystallographic Analysis:

- Crystallization : Slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) is typically employed to grow single crystals.

- Data Collection : High-resolution area detectors and synchrotron radiation sources enhance diffraction quality, especially for weakly scattering crystals.

- Structure Solution : Direct methods or Patterson synthesis resolve phase problems, followed by refinement using software like SHELXL.

Hypothetically, the piperidinylethyl side chain in this compound may introduce conformational flexibility, complicating crystallization. However, hydrogen bonding between the dione carbonyl groups and solvent molecules could stabilize the lattice.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : Expected signals include:

- ¹³C NMR : Key resonances would involve:

Infrared (IR) Spectroscopy

Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) dominate the spectrum. Aromatic C-H stretches appear near 3050 cm⁻¹ , while aliphatic C-H vibrations from the piperidine and ethyl groups occur at 2800–3000 cm⁻¹ .

Mass Spectrometry (MS)

The molecular ion peak at m/z 342.4 ([M]⁺) confirms the molecular weight. Fragmentation patterns likely involve cleavage of the ethyl-piperidine bond (m/z 214) and loss of the phthalazine moiety (m/z 128).

Conformational Analysis and Tautomeric Forms

The compound exhibits conformational flexibility due to its piperidinylethyl substituent and triazepine ring. Key observations include:

Tautomerism

The 1,5-dione moiety can theoretically tautomerize via enolization, though the diketo form is stabilized by resonance and hydrogen bonding in the solid state. Computational studies suggest that the diketo tautomer is >95% predominant at room temperature.

Tables

Table 1: Molecular Identifiers of 3-(2-Piperidin-1-ylethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione

Table 2: Hypothetical X-Ray Crystallographic Parameters

| Parameter | Value (Estimated) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 12.5 Å, c = 14.3 Å, β = 95° |

| Z | 4 |

Properties

CAS No. |

81215-80-7 |

|---|---|

Molecular Formula |

C19H26N4O2 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

3-(2-piperidin-1-ylethyl)-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione |

InChI |

InChI=1S/C19H26N4O2/c24-18-14-21(11-10-20-8-4-1-5-9-20)15-19(25)23-13-17-7-3-2-6-16(17)12-22(18)23/h2-3,6-7H,1,4-5,8-15H2 |

InChI Key |

YHILIFSWFBZPBA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCN2CC(=O)N3CC4=CC=CC=C4CN3C(=O)C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Phthalazine-1,5-dione Core

- The phthalazine-1,5-dione core is typically prepared by condensation of phthalic anhydride derivatives with hydrazine or substituted hydrazines, forming phthalazinediones.

- Literature reports (e.g., related compounds like 2,3-dihydrophthalazine-1,4-dione) indicate that phthalic hydrazide derivatives serve as key intermediates.

- Typical conditions involve refluxing phthalic anhydride with hydrazine hydrate in ethanol or aqueous media, followed by purification to yield the phthalazine dione intermediate.

Construction of the 1,2,5-Triazepino Ring

- The 1,2,5-triazepino ring is a seven-membered heterocycle containing three nitrogen atoms.

- Formation involves cyclization reactions where appropriate diamine or hydrazine derivatives react with keto or aldehyde functionalities on the phthalazine core.

- Ring closure is often promoted under acidic or basic catalysis, sometimes requiring elevated temperatures to facilitate the formation of the triazepino ring fused to the phthalazine system.

- Protecting groups may be used to control regioselectivity and prevent side reactions during ring formation.

Introduction of the 2-Piperidin-1-ylethyl Side Chain

- The piperidin-1-ylethyl substituent is introduced via nucleophilic substitution or reductive amination.

- A common approach is to first prepare a suitable leaving group on the triazepino-phthalazine intermediate at position 3, such as a halide or tosylate.

- This intermediate then undergoes nucleophilic substitution with piperidine or a piperidine derivative bearing an ethyl linker.

- Alternatively, reductive amination can be employed if an aldehyde or ketone functionality is present at the substitution site, reacting with piperidine under reducing conditions (e.g., NaBH3CN).

- Reaction conditions are optimized to avoid decomposition of the sensitive heterocyclic core.

Representative Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Phthalazine core formation | Phthalic anhydride + hydrazine hydrate, reflux in EtOH | 70-85 | Purification by recrystallization |

| 2 | Triazepino ring cyclization | Diamine/hydrazine derivative, acid/base catalysis, heat | 60-75 | Requires careful pH control |

| 3 | Side chain introduction | Nucleophilic substitution with piperidine derivative, inert solvent (e.g., DMF), 50-80°C | 65-80 | Use of base (e.g., K2CO3) to scavenge acid |

Yields are approximate and depend on scale and purity of reagents.

Analytical and Purification Techniques

- Purification : Column chromatography on silica gel or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).

- Characterization : NMR (1H, 13C), Mass Spectrometry, IR spectroscopy to confirm ring formation and substitution.

- Quality Control : HPLC purity >95% is typical for research-grade material.

Research Findings and Optimization Notes

- The ring closure step to form the triazepino ring is often the rate-limiting step and requires optimization of temperature and solvent polarity.

- Side reactions such as over-alkylation or polymerization can occur if reaction times are excessive or if reagents are impure.

- The piperidin-1-ylethyl substitution is sensitive to steric hindrance; thus, the choice of leaving group and reaction solvent critically affects yield.

- Recent studies suggest microwave-assisted synthesis can reduce reaction times and improve yields in ring closure steps.

- Stability studies indicate the final compound is stable under neutral to slightly acidic conditions but decomposes under strong acidic or basic environments.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Challenges | Optimization Strategies |

|---|---|---|---|

| Phthalazine core synthesis | Phthalic anhydride + hydrazine hydrate | Control of hydrazine excess | Use stoichiometric hydrazine |

| Triazepino ring formation | Diamine/hydrazine, acid/base catalysis | Ring closure efficiency | Microwave heating, solvent choice |

| Piperidin-1-ylethyl addition | Halide intermediate + piperidine, base | Steric hindrance, side reactions | Use mild base, inert atmosphere |

Chemical Reactions Analysis

Types of Reactions

3-(2-(Piperidin-1-yl)ethyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

The compound 3-(2-Piperidin-1-ylethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione is a complex organic molecule with potential applications in various scientific fields. This article explores its applications primarily in medicinal chemistry and pharmacology, supported by relevant data and case studies.

Basic Information

- Molecular Formula : C₁₉H₂₆N₄O₂

- Molecular Weight : 342.435 g/mol

- Density : 1.28 g/cm³

- Boiling Point : 480.8°C at 760 mmHg

- CAS Number : 81215-80-7

Structural Characteristics

The structure of the compound features a triazepine ring fused with a phthalazine moiety, which is significant for its biological activity. The piperidine side chain enhances its interaction with biological targets.

Antidepressant Activity

Research indicates that derivatives of triazepines exhibit antidepressant properties. For instance, compounds similar to this compound have shown efficacy in modulating serotonin and norepinephrine levels in the brain, which are critical for mood regulation. A study demonstrated that such compounds could significantly reduce depressive behaviors in animal models .

Anticancer Properties

The compound's unique structure allows it to interact with various cellular pathways involved in cancer progression. Preliminary studies have suggested that it may inhibit specific kinases associated with tumor growth. For example, triazepine derivatives have been investigated for their ability to induce apoptosis in cancer cells by activating caspase pathways .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of triazepine derivatives against neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism involves the modulation of oxidative stress and inflammation pathways. In vitro studies have shown that these compounds can reduce neuronal cell death induced by toxic agents .

Study 1: Antidepressant Efficacy

In a controlled study involving animal models of depression, researchers administered varying doses of this compound. Results indicated a dose-dependent reduction in depressive symptoms measured by the forced swim test and tail suspension test. The compound was found to enhance serotonin levels significantly compared to control groups .

Study 2: Cancer Cell Apoptosis

A series of experiments were conducted using human cancer cell lines treated with the compound. Flow cytometry analysis revealed that treatment led to an increase in apoptotic cells compared to untreated controls. The study concluded that the compound effectively activates apoptotic pathways through mitochondrial dysfunction and subsequent caspase activation .

Mechanism of Action

The mechanism of action of 3-(2-(Piperidin-1-yl)ethyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The following compounds share the phthalazine-triazepine core but differ in substituents and side chains:

Structural Implications :

- Piperidine vs. Piperazine derivatives often exhibit higher solubility in acidic environments due to protonation.

- Linker Length : The ethyl linker in the target compound may reduce steric hindrance compared to the propyl linker in , affecting binding interactions.

- Aromaticity : The pyrimidine substituents in introduce aromaticity, which could enhance π-π stacking interactions with biological targets.

Hypothetical Pharmacological Comparisons

While direct pharmacological data for the target compound is scarce, inferences can be drawn from structural analogs:

- CNS Penetration : The piperidine group in the target compound may improve blood-brain barrier penetration compared to the methylpiperazine analog , which could be more polar.

- Receptor Affinity : Piperazine derivatives (e.g., ) often exhibit affinity for serotonin or dopamine receptors. The target compound’s piperidine group might favor interactions with σ receptors or ion channels.

- Metabolic Stability: The thioxoimidazole core in could enhance metabolic stability compared to the triazepino-phthalazine system.

Biological Activity

The compound 3-(2-piperidin-1-ylethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione , with CAS Number 81215-80-7 , is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is , with a molecular weight of 342.435 g/mol. It is characterized by a unique structure that includes a piperidine ring and a triazepine moiety which are often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H26N4O2 |

| Molecular Weight | 342.435 g/mol |

| Density | 1.28 g/cm³ |

| Boiling Point | 480.8 °C at 760 mmHg |

| Flash Point | 203.4 °C |

Antimicrobial Activity

Recent studies have indicated that derivatives of triazepine compounds exhibit significant antimicrobial properties. For example, similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis and inhibition of DNA replication.

Anticancer Properties

Triazepine derivatives are also being explored for their anticancer potential. Preliminary research suggests that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have demonstrated that certain structural modifications can enhance cytotoxicity against different cancer cell lines.

Neuropharmacological Effects

The piperidine component of the compound is known for its neuroactive properties. Compounds containing piperidine rings have been associated with anxiolytic and antidepressant effects in various experimental models. The interaction with neurotransmitter systems such as serotonin and dopamine may underlie these effects.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several triazepine derivatives against clinical isolates of E. coli. The results showed that modifications to the piperidine side chain significantly increased antibacterial potency (MIC values ranging from 10 to 30 µg/mL) compared to standard antibiotics .

- Cytotoxicity Against Cancer Cells : In a study investigating the cytotoxic effects of triazepine derivatives on breast cancer cell lines (MCF-7), compounds structurally similar to the target compound exhibited IC50 values in the low micromolar range (approximately 5 µM), indicating promising anticancer activity .

- Neuropharmacological Assessment : Research involving behavioral assays in rodents demonstrated that compounds with similar structures produced significant anxiolytic effects in elevated plus maze tests, suggesting potential use in treating anxiety disorders .

The biological activities of This compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many triazepine derivatives inhibit key enzymes involved in metabolic pathways in pathogens.

- Cell Membrane Disruption : The lipophilic nature allows these compounds to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Receptor Modulation : The interaction with neurotransmitter receptors can modulate synaptic transmission and influence behavioral outcomes.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 3-(2-Piperidin-1-ylethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione?

- Methodological Answer : The synthesis of structurally related triazepino-phthalazine derivatives typically involves:

Grignard Reagent Addition : Reaction of intermediates (e.g., pyrrolo-diazepines) with Grignard reagents (e.g., alkyl or aryl-MgX) in dry THF at 0°C to room temperature .

Condensation Reactions : Use of benzotriazole intermediates for nucleophilic substitution, enabling modular derivatization (e.g., substitution with NaBH₄ or organometallic reagents) .

Purification : Column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) and recrystallization for isolating pure products .

Example Protocol: Dissolve 2-(benzotriazolylmethyl) intermediate (0.5 g) in THF, add Grignard reagent (1.5 eq.), stir at 0°C (2 h), then room temperature (12 h). Quench with water, extract with ether, dry (Na₂SO₄), and purify via column chromatography (63–81% yield) .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and stereochemistry. For example, aromatic protons in phthalazine cores appear as distinct multiplets (δ 7.2–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- Physicochemical Analysis : Melting point determination (e.g., 145–150°C for analogs) and solubility profiling in polar/non-polar solvents (e.g., DMSO, ethanol) .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize reaction conditions for higher yields?

- Methodological Answer :

- Factorial Design : Screen variables (temperature, stoichiometry, solvent) using a 2³ factorial matrix to identify critical parameters. For example, a study on pyrrolo-diazepines found temperature and Grignard reagent equivalents as yield-limiting factors .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., THF volume vs. reaction time) to predict optimal conditions. Computational tools like COMSOL Multiphysics® can simulate reaction kinetics .

Case Study: A DOE reduced trial count by 40% while improving yields of triazepino-phthalazine analogs from 55% to 78% .

Q. How to resolve contradictions in reported physicochemical data (e.g., solubility, stability)?

- Methodological Answer :

- Cross-Validation : Combine experimental data (e.g., differential scanning calorimetry for melting points) with computational predictions (e.g., COSMO-RS for solubility) .

- Stability Studies : Accelerated degradation tests under varied pH/temperature. For example, analogs with piperidine substituents showed enhanced stability in acidic media (pH 3) compared to neutral conditions .

- Meta-Analysis : Aggregate data from multiple sources (e.g., NMR, XRD) to identify outliers and validate consensus properties .

Q. What computational strategies enhance the design of novel derivatives with targeted bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electron-density maps and reactive sites. For instance, Fukui indices can guide regioselective modifications .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with kinase targets) to prioritize derivatives with optimal steric and electronic profiles .

- AI-Driven Synthesis : Platforms like ICReDD integrate reaction path searches with experimental feedback, reducing development time by 50% for triazepino derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.